(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N
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Overview
Description
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N is a derivative of D-alanine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is often used in peptide synthesis due to its stability and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N typically involves the protection of the amino group of D-alanine with the Fmoc group. This can be achieved through the reaction of D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, which can be used in various biochemical and pharmaceutical applications .
Scientific Research Applications
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Isotope Labeling: The nitrogen-15 label allows for the study of nitrogen metabolism and protein dynamics using NMR spectroscopy.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing the peptide to function in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
Uniqueness
The uniqueness of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N lies in its isotopic labeling with nitrogen-15, which makes it particularly useful for NMR studies and other applications requiring isotopic tracers. Additionally, the D-alanine configuration provides different biochemical properties compared to its L-alanine counterpart .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i19+1 |
InChI Key |
QWXZOFZKSQXPDC-APDUZYEASA-N |
Isomeric SMILES |
C[C@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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